molecular formula C8H10O B6250700 tricyclo[3.2.1.0,2,7]octan-3-one CAS No. 39163-38-7

tricyclo[3.2.1.0,2,7]octan-3-one

Cat. No.: B6250700
CAS No.: 39163-38-7
M. Wt: 122.2
InChI Key:
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Description

Tricyclo[3.2.1.0,2,7]octan-3-one is a unique organic compound characterized by its tricyclic structure. This compound is notable for its rigid, three-dimensional framework, which makes it an interesting subject of study in organic chemistry. The compound’s structure consists of three interconnected rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclo[3.2.1.0,2,7]octan-3-one can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the opening of a cyclopropane ring . This method is efficient and allows for the preparation of highly functionalized derivatives of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The use of commercially available starting materials, such as carvone, and the application of robust reaction conditions, such as the Diels-Alder reaction, make this compound accessible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.2.1.0,2,7]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include boron tribromide for bromination and tributyltin hydride for radical cyclization . These reactions typically occur under controlled conditions, such as low temperatures for bromination and the presence of radical initiators for cyclization.

Major Products Formed

The major products formed from the reactions of this compound include various brominated and cyclized derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Tricyclo[3.2.1.0,2,7]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of tricyclo[3.2.1.0,2,7]octan-3-one involves its interaction with various molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tricyclo[3.2.1.0,2,7]octan-3-one include:

Uniqueness

This compound is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its rigid framework and reactivity make it a valuable compound in various fields of research and industry .

Properties

CAS No.

39163-38-7

Molecular Formula

C8H10O

Molecular Weight

122.2

Purity

95

Origin of Product

United States

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